methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate
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Overview
Description
Methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate is a complex organic compound with a unique structure that includes a methoxy group, a tetrahydropyrimidinylidene moiety, and a phenoxyacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate typically involves multiple steps. One common approach is the condensation of 2-methoxy-4-formylphenol with a suitable tetrahydropyrimidinone derivative under basic conditions, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the tetrahydropyrimidinone moiety can be reduced to alcohols.
Substitution: The phenoxyacetate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in alcohol derivatives. Substitution reactions can lead to various substituted phenoxyacetate esters.
Scientific Research Applications
Methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Phenol, 2-methoxy-4-(2-propenyl)-, acetate
Uniqueness
Methyl {2-methoxy-4-[(E)-{2,4,6-trioxo-1-[4-(propan-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}acetate is unique due to its specific structural features, such as the presence of the tetrahydropyrimidinylidene moiety and the phenoxyacetate ester. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-[2-methoxy-4-[(E)-[2,4,6-trioxo-1-(4-propan-2-ylphenyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-14(2)16-6-8-17(9-7-16)26-23(29)18(22(28)25-24(26)30)11-15-5-10-19(20(12-15)31-3)33-13-21(27)32-4/h5-12,14H,13H2,1-4H3,(H,25,28,30)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPCOQIIJCNKS-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OC)OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OC)OC)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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